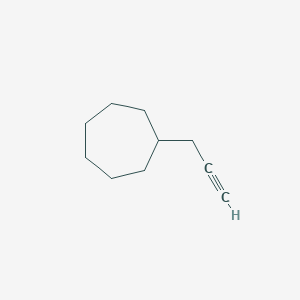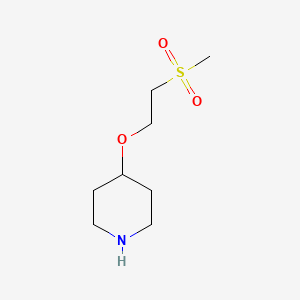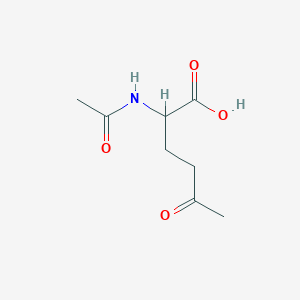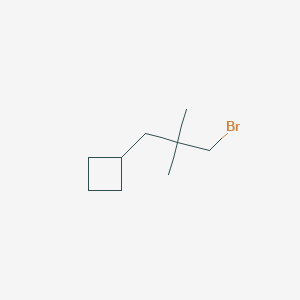
(Prop-2-yn-1-yl)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-2-yn-1-yl)cycloheptane is a chemical compound that belongs to the category of cyclic alkynes. This compound has garnered interest in scientific research due to its significant physical and chemical properties. It is characterized by a cycloheptane ring with a prop-2-yn-1-yl substituent, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)cycloheptane can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically requires acetonitrile as a solvent and a reflux condenser to facilitate the reaction. Another method involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (Prop-2-yn-1-yl)cycloheptane undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, visible light, and sometimes photosensitizers.
Substitution: Phenyl isothiocyanate, acetonitrile, and a reflux condenser.
Major Products Formed:
Oxidation: Formamides.
Substitution: Benzimidazole derivatives.
Scientific Research Applications
(Prop-2-yn-1-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in studies involving thiol reactivity profiling.
Medicine: Investigated for its potential biological activities, including antiulcer and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
prop-2-ynylcycloheptane |
InChI |
InChI=1S/C10H16/c1-2-7-10-8-5-3-4-6-9-10/h1,10H,3-9H2 |
InChI Key |
WXOBRPHGBIXJJS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)


![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)




